2,3,4-Trimethylpentane
Overview
Description
2,3,4-Trimethylpentane is an alkane that is pentane substituted by a methyl group at positions 2,3 and 4 . It is a constituent of gasoline . It is also a branched alkane and one of the isomers of octane .
Synthesis Analysis
While there is no direct synthesis process available for this compound, it has been used in the synthesis of aluminum nanoparticles. In a study, aluminum nanoparticles were coated with 2,2,4-trimethylpentane (C8H18-Al), enabling the deactivation of aluminum nanoparticles to be effectively inhibited .
Molecular Structure Analysis
The molecular formula of this compound is C8H18 . It is an isomeric compound of octane .
Physical and Chemical Properties Analysis
This compound is a highly flammable liquid and vapor . It has a molecular weight of 114.23 g/mol .
Scientific Research Applications
1. Radiation Physics and Medical Imaging
2,3,4-Trimethylpentane, a major hydrocarbon in crude oil processing, has applications in radiation physics and medical imaging. Its interactions with charged particles like positrons are crucial for improving radiation detection devices and understanding charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
2. Toxicity Studies
Studies have investigated the acute cytotoxic effects of this compound on rat renal tissue. These studies provide insights into the cellular lesions and damage caused by exposure to this compound (Norton & Mattie, 1987).
3. Vibrational Analysis
Research on the vibrational properties of this compound has been conducted. These studies contribute to the understanding of its molecular structure and behavior (Crowder & Gross, 1984).
4. Density and Viscosity Measurements
The compound's density and viscosity have been measured across various temperatures and pressures, extending the knowledge in high-pressure and low-temperature regions (Pádua et al., 1996).
5. Pharmacokinetic Modeling
This compound has been used in pharmacokinetic models to predict its behavior and effects during inhalation exposures (El-Masri et al., 2009).
6. Chemical Processing
It plays a role in chemical processes like the alkylation of isobutene with 2-butene, influencing product distribution and quality (Liu et al., 2008).
7. Plasma Oxidation
Plasma oxidation of this compound has been studied, showing potential for preparative chemistry due to its selectivity in product formation (Suhr et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
2,3,4-Trimethylpentane primarily targets the kidneys and liver. It is a constituent of unleaded petrol and has been shown to cause renal tumours in male rats and liver tumours in female mice .
Mode of Action
This compound interacts with its targets through a sex-specific and species-specific mechanism. It promotes the formation of renal tumours in male rats via an accumulation of α2-globulin . It has also been shown to be mitogenic in the liver, suggesting that it is involved in the formation of liver tumours in female mice .
Biochemical Pathways
It is known that the compound induces the proliferation of hepatocytes in female mice . This suggests that it may affect pathways related to cell growth and division.
Pharmacokinetics
It is known that the compound is a constituent of gasoline and is therefore likely to be absorbed through inhalation . Its distribution, metabolism, and excretion are currently unknown and warrant further investigation.
Result of Action
The action of this compound results in molecular and cellular effects such as the formation of renal tumours in male rats and liver tumours in female mice . These effects are believed to be due to the compound’s ability to induce the proliferation of hepatocytes and the accumulation of α2-globulin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is released into the environment by the petroleum industries during refining processes and during the use of gasoline . Automotive evaporative emissions and exhaust are the most important sources of release into the environment . Therefore, the concentration of this compound in the environment and its subsequent exposure to humans can be influenced by factors such as industrial practices and automobile usage .
Biochemical Analysis
Biochemical Properties
It is known to be a volatile organic compound
Cellular Effects
Exposure to 2,3,4-Trimethylpentane has been shown to cause ultrastructural changes in primary hepatocytes, including abnormal condensed chromatin association with the nuclear membrane, swollen mitochondria, increased amounts of cytoplasmic lipid, significant loss of microvilli from the cell surface, increased vacuolation, and increased numbers of peroxisomes .
Molecular Mechanism
It is known to be a nephrotoxic agent , suggesting that it may exert its effects at the molecular level through interactions with kidney cells
Dosage Effects in Animal Models
It is known to be a nephrotoxic agent , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be a mammalian metabolite , suggesting that it may interact with enzymes or cofactors in mammalian metabolic pathways
Transport and Distribution
It is known to be a volatile organic compound , suggesting that it may be transported and distributed via diffusion
Subcellular Localization
It is known to be a volatile organic compound , suggesting that it may be localized in the cytoplasm
Properties
IUPAC Name |
2,3,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-6(2)8(5)7(3)4/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPGDEORIPLBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060343 | |
Record name | 2,3,4-Trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060343 | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liqiud; [Alfa Aesar MSDS] | |
Record name | 2,3,4-Trimethylpentane | |
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Vapor Pressure |
27.1 [mmHg] | |
Record name | 2,3,4-Trimethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16433 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
565-75-3 | |
Record name | 2,3,4-Trimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,4-Trimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Trimethylpentane | |
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Record name | Pentane, 2,3,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4-Trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060343 | |
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Record name | 2,3,4-trimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.448 | |
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Record name | 2,3,4-TRIMETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOJ1QVR6OA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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